
Targocil
Beschreibung
Global Burden of Antimicrobial Resistance and the Imperative for Novel Therapeutics
Antimicrobial resistance constitutes a significant and growing global health burden. wisdomgale.net Projections indicate that drug-resistant infections could lead to a substantial number of deaths annually worldwide. wisdomgale.netmdpi.com The impact of AMR is particularly severe in low- and middle-income countries. wisdomgale.net The widespread and often inappropriate use of antibiotics in both human medicine and agriculture is a primary factor driving the selection and spread of multidrug-resistant pathogens. wisdomgale.netmdpi.commdpi.com The rise of resistance in key bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA), highlights the urgent need for innovative therapeutic approaches to combat infections that are becoming increasingly difficult to treat with existing antibiotics. mdpi.commdpi.combohrium.com
The Role of Wall Teichoic Acid Biosynthesis in Bacterial Pathophysiology as a Drug Target
Wall teichoic acids (WTAs) are vital anionic polymers integrated into the cell wall of most Gram-positive bacteria. patsnap.comwikipedia.orgasm.org These polymers are covalently linked to the peptidoglycan layer and are involved in crucial cellular functions, including maintaining the structural integrity of the cell wall, regulating cell division, managing ion homeostasis, and contributing to bacterial virulence. patsnap.comwikipedia.orgubc.ca Given their essential roles in bacterial survival and pathogenesis, the enzymes and transporters involved in WTA biosynthesis represent attractive targets for the development of new antimicrobial agents. patsnap.comasm.orgubc.ca Inhibiting this pathway offers a distinct mechanism compared to many conventional antibiotics. patsnap.com
Discovery and Initial Characterization of Targocil as a Wall Teichoic Acid Biosynthesis Inhibitor
This compound has been identified as a compound that acts as a bacteriostatic inhibitor of wall teichoic acid biosynthesis in Staphylococcus aureus. asm.orgfishersci.itmedchemexpress.comnih.gov Its discovery was the result of high-throughput screening efforts aimed at finding small molecules that interfere with the WTA biosynthetic pathway. nih.govnih.govnih.govacs.org
This compound specifically inhibits TarG, which is the transmembrane component of the ABC transporter complex TarGH responsible for the export of WTA polymers to the bacterial cell surface. asm.orgnih.govnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.net This places its inhibitory action at a late stage of the WTA biosynthetic process. asm.orgnih.gov
Initial characterization studies demonstrated that this compound possesses potent activity against various S. aureus strains, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) isolates. asm.orgfishersci.itmedchemexpress.comnih.gov Notably, it showed excellent activity against S. aureus isolates recovered from cases of bacterial keratitis. asm.orgmedchemexpress.com
This compound was developed as an analog of an earlier lead compound, 1835F03, through structure-activity relationship studies, resulting in a compound with approximately 10-fold increased potency against keratitis isolates compared to the original lead. asm.orgmedchemexpress.comnih.gov
Research into the effects of this compound on S. aureus morphology revealed impaired cell separation, leading to the formation of multicellular clusters and an increase in cell size. nih.gov This morphological change is linked to a significant reduction in cellular autolysis, potentially because untranslocated WTA molecules sequester the major autolysin, Atl, at the cell membrane. nih.govnih.gov Furthermore, this compound treatment strongly induces the cell wall stress stimulon and downregulates the expression of numerous virulence factors in S. aureus. nih.govresearchgate.net
The chemical structure of this compound is described as 3-(4-Chlorophenylsulfonyl)-N,N-diethyl-7,8-dimethoxy- wikipedia.orgctdbase.orgmedkoo.comtriazolo[1,5-a]quinazolin-5-amine, featuring a triazoloquinazoline core. fishersci.itmedkoo.com
Data on the in vitro antimicrobial activity of this compound against several S. aureus strains indicate low minimum inhibitory concentrations (MICs). asm.orgfishersci.itmedchemexpress.comclinisciences.com
S. aureus Strain | This compound MIC (μg/mL) |
Newman | 1 |
MW2 | 1 |
MG2375 | 1 |
MG2389 | 1 |
MSSA Keratitis Isolates (MIC90) | 2 |
MRSA Keratitis Isolates (MIC90) | 2 |
While effective in vitro, the antimicrobial activity of this compound was found to be moderately reduced in the presence of serum, suggesting potential binding to serum components. asm.orgmedchemexpress.comnih.gov Additionally, studies have explored synergistic effects, observing synergy with methicillin against tested S. aureus strains. asm.org
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659297 | |
Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200443-21-5 | |
Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanism of Action of Targocil
Target Identification and Specificity: The TarGH ABC Transporter
The primary molecular target of Targocil is the TarGH ABC transporter. researchgate.netresearchgate.netprobes-drugs.org This transporter is indispensable for the late stages of WTA biosynthesis, specifically responsible for flipping lipid-linked WTA precursors from the inner leaflet of the bacterial membrane to the extracellular space where they are attached to peptidoglycan. researchgate.net TarGH is characterized as a type V ATP-binding cassette (ABC) transporter, typically functioning as a heterotetramer composed of two transmembrane domain (TMD) subunits, TarG, and two nucleotide-binding domain (NBD) subunits, TarH. researchgate.net The energy derived from ATP hydrolysis by the TarH subunits is utilized to drive the conformational changes in the TarG subunits necessary for substrate translocation across the membrane. researchgate.net
Inhibition of TarG Subunit Activity
Research has demonstrated that this compound exerts its inhibitory effect by primarily targeting the TarG subunit of the TarGH transporter. researchgate.netprobes-drugs.org TarG is the transmembrane component embedded within the bacterial cell membrane, forming the channel through which WTA precursors are transported. researchgate.net Inhibition of TarG activity by this compound effectively blocks the translocation of WTA precursors, thereby disrupting the subsequent steps of WTA assembly in the cell wall. This blockade of WTA export at a late stage of the biosynthetic pathway is a key aspect of this compound's mechanism.
Inhibition by this compound-II Targeting the TarH Subunit
A related compound, referred to as this compound-II (also known as Compound 2), has been identified as an inhibitor that targets the TarH subunit of the TarGH transporter. researchgate.net Unlike the original this compound, which directly interacts with the TarG transmembrane domain, this compound-II targets the cytoplasmic ATPase component, TarH. However, studies, including those utilizing structural analysis, suggest that this compound-II inhibits TarH-catalyzed ATP hydrolysis through an allosteric mechanism. researchgate.net This involves this compound-II binding to a site within the transmembrane domain of TarG, which is remote from the TarH active site, yet induces conformational changes that impact ATP hydrolysis by TarH. researchgate.net This allosteric mode of inhibition, binding to the transmembrane domain to affect ATPase activity, is noted as having potential advantages for specificity. researchgate.net
Cryo-Electron Microscopy Elucidation of Binding and Inhibition Mechanisms
Cryo-electron microscopy (cryo-EM) has been instrumental in providing detailed structural insights into the TarGH transporter and its interaction with inhibitors like this compound-II. Cryo-EM structures of S. aureus TarGH in complex with this compound-II have revealed the binding site of the inhibitor. This compound-II binds to the extracellular dimerization interface of the TarG subunits. This binding is suggested to mimic a flipped, but not yet released, substrate, effectively jamming the transporter. These high-resolution structures have allowed for the visualization of local and remote conformational changes induced by this compound-II binding, extending through to the TarH active site.
Downstream Cellular Consequences of Wall Teichoic Acid Depletion
Inhibition of the TarGH transporter by this compound or this compound-II leads to a significant depletion of wall teichoic acids in the bacterial cell wall. researchgate.net This depletion has profound downstream consequences for the cell.
Altered Bacterial Cell Morphology and Division
Inhibition of WTA export by this compound results in significant alterations to the morphology and division of Staphylococcus aureus cells. Studies utilizing transmission electron microscopy (TEM) have revealed that this compound treatment leads to the formation of multicellular clusters. nih.gov This clustering phenotype is a direct consequence of impaired cell separation following division. nih.gov Additionally, treated cells may display increased cell size. nih.gov These morphological abnormalities suggest a defect in the normal process of cell division and separation, which is intricately linked to the remodeling of the cell wall. The observed impaired cell separation is presumably due to limited autolysin activity at the site of septation.
Influence on Autolysin Activity and Translocation
This compound exposure has a notable influence on the activity and localization of bacterial autolysins, which are enzymes crucial for cell wall remodeling and separation of daughter cells. Treatment with this compound rapidly reduces the rate of autolysis in S. aureus. This decrease in autolytic activity is dependent on the presence of WTAs, as this compound does not cause a similar reduction in WTA-deficient strains.
Detailed research findings indicate that the reduced autolysis is not a result of decreased transcription of autolysin genes, including the major autolysin gene atl, or other autolysin genes such as lytM, lytN, and sle1. Instead, zymographic analysis has shown a deficiency of autolysins on the cell surface of this compound-treated cells, while higher autolytic activity is detected in the cell membrane fractions. This suggests that this compound interferes with the proper localization or translocation of autolysins to the cell wall.
The proposed mechanism for this phenomenon is the sequestration of the major autolysin, Atl, at the membrane by the untranslocated WTA molecules that accumulate due to TarG inhibition. This prevents Atl from reaching the cell surface and the septum, where it is required to degrade peptidoglycan and facilitate cell separation during division.
Antimicrobial Efficacy and Spectrum of Activity
Efficacy Against Staphylococcus aureus Clinical Isolates
Targocil has been evaluated for its effectiveness against clinical isolates of Staphylococcus aureus, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains.
Activity against Methicillin-Susceptible S. aureus (MSSA)
Studies have shown that this compound exhibits activity against methicillin-susceptible S. aureus (MSSA) isolates. This compound functions as a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis, which can inhibit the growth of MSSA. nih.govwikidoc.orgglpbio.com For MSSA isolates from suspected cases of bacterial keratitis, this compound has shown excellent activity with minimum inhibitory concentrations (MICs) ranging from 1 to 2 μg/mL. nih.govwikipedia.orgnih.gov The MIC90 for MSSA was reported as 2 μg/mL. nih.govwikidoc.orgglpbio.com
Activity against Methicillin-Resistant S. aureus (MRSA)
This compound has also demonstrated efficacy against methicillin-resistant S. aureus (MRSA) isolates. nih.govwikidoc.orgglpbio.comfishersci.se Similar to its activity against MSSA, this compound inhibits the growth of MRSA by targeting WTA biosynthesis. nih.govwikidoc.orgglpbio.com For MRSA isolates from suspected cases of bacterial keratitis, this compound exhibited excellent activity with MICs ranging from 1 to 2 μg/mL. nih.govwikipedia.orgnih.gov The MIC90 for MRSA was reported as 2 μg/mL. nih.govwikidoc.orgglpbio.com this compound, as a derivative of the lead compound 1835F03, exhibited better activity against keratitis isolates, including MRSA, than the original compound. nih.govwikipedia.orgnih.gov
Table 1: In vitro Activity of this compound Against S. aureus Isolates
S. aureus Strain Type | MIC Range (μg/mL) | MIC90 (μg/mL) |
MSSA (Keratitis Isolates) | 1 - 2 nih.govwikipedia.orgnih.gov | 2 nih.govwikidoc.orgglpbio.com |
MRSA (Keratitis Isolates) | 1 - 2 nih.govwikipedia.orgnih.gov | 2 nih.govwikidoc.orgglpbio.com |
Evaluation of Bacteriostatic Versus Bactericidal Modalities
This compound is primarily characterized as a bacteriostatic agent. It functions as a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis. nih.govwikidoc.orgglpbio.comwikipedia.orgwikidata.orgwikipedia.orgmims.comuni.luidrblab.netcolab.wswikipedia.orgcjnmcpu.comacs.org This mechanism involves inhibiting TarG, a component of the TarGH ABC transporter responsible for exporting WTA polymers to the cell surface. uni.lucjnmcpu.comacs.org By blocking WTA biosynthesis, this compound arrests S. aureus cell division without immediately compromising viability over an extended period. wikidata.orguni.lu
However, research in specific biological environments has revealed context-dependent effects. Unexpectedly, this compound at concentrations five times the in vitro MIC in brain-heart infusion (BHI) medium was capable of killing S. aureus in vitreous humor (VH) after 24 hours. wikipedia.org This suggests that components within the vitreous humor may synergize with this compound, leading to a bactericidal effect in this specific environment, unlike its typical bacteriostatic activity observed in standard laboratory media. wikipedia.org
Antimicrobial Activity in Complex Biological Environments (e.g., presence of serum, human corneal epithelial cells)
The antimicrobial activity of this compound has been investigated in the presence of complex biological components such as serum and human corneal epithelial cells (HCECs) to better understand its potential performance in physiological settings.
Bovine serum has been shown to exert a detectable but moderate inhibitory effect on the in vitro antimicrobial activities of this compound, resulting in a 4- to 8-fold increase in MIC values. nih.govwikipedia.orgnih.govfishersci.ca
Despite the moderate sensitivity to serum, this compound has demonstrated effectiveness in the presence of human corneal epithelial cells. It readily inhibited the growth of S. aureus strains in the presence of HCECs at concentrations equivalent to 10 times the in vitro MIC. wikipedia.orgsensus.org Furthermore, this compound was found to effectively inhibit intracellular bacteria in the presence of HCECs, performing better than vancomycin in blocking intracellular S. aureus growth. wikipedia.orgwikipedia.orgmims.comsensus.orgnih.gov The number of viable bacteria decreased in HCECs following treatment with this compound, which is noteworthy given its in vitro bacteriostatic classification. wikipedia.orgsensus.org This observed decrease in viability might be attributed to the bacteria, with their WTA production inhibited by this compound, becoming more susceptible to defense mechanisms within epithelial cells, such as the production of superoxide. wikipedia.org
Table 2: Effect of Biological Environments on this compound Activity
Biological Environment | Effect on this compound Activity | Observation |
Bovine Serum | Moderate Inhibition nih.govwikipedia.orgnih.govfishersci.ca | Increased MICs by 4- to 8-fold nih.govwikipedia.orgnih.gov |
Human Corneal Epithelial Cells (HCECs) | Maintained Activity wikipedia.orgsensus.org | Inhibited extracellular and intracellular bacteria; Performed better than vancomycin against intracellular bacteria wikipedia.orgwikipedia.orgmims.comsensus.orgnih.gov |
Vitreous Humor (VH) | Synergistic Killing Effect Observed wikipedia.org | Reduced number of viable bacteria after 24 hours, unlike bacteriostatic effect in BHI wikipedia.org |
Mechanisms of Resistance and Resistance Modulation Strategies
Genetic Basis of Targocil Resistance Development
The development of resistance to this compound is significantly influenced by mutations in genes involved in the early stages of wall teichoic acid biosynthesis and in the drug's direct target, TarG.
Loss-of-Function Mutations in Early Wall Teichoic Acid Biosynthesis Genes (tarO, tarA)
A major mechanism of resistance to this compound in vitro is the acquisition of null mutations in the tarO and tarA genes. asm.orgnih.gov These genes encode enzymes catalyzing the first two steps in the WTA biosynthetic pathway, which are not essential for in vitro growth of S. aureus. asm.orgnih.gov Inactivating tarO or tarA effectively bypasses the requirement for the later steps in WTA synthesis, including the TarGH transporter targeted by this compound. asm.orgnih.govprokaryotics.com This bypass mechanism renders the bacteria resistant to the inhibitory effects of this compound. asm.orgnih.govprokaryotics.com Studies have shown that tarO and tarA null mutants are viable in vitro, and their inability to produce WTA confers resistance to this compound. nih.govasm.org
Identification of Specific TarG Amino Acid Substitution Mutations Conferring Resistance
In addition to mutations in tarO and tarA, resistance to this compound can also arise from point mutations leading to amino acid substitutions in TarG, the direct target of the compound. nih.govacs.org These mutations in tarG can result in altered protein function that reduces the binding affinity of this compound or otherwise impairs its ability to inhibit the TarGH transporter. nih.govacs.org Specific TarG amino acid substitutions have been identified in this compound-resistant strains. nih.gov For instance, mutations such as TarG-F82L, TarG-C156Y, and TarG-Y190C have been reported to confer resistance to this compound and related compounds. nih.gov These findings genetically validate TarG as the molecular target of this compound. acs.org
Frequency of Spontaneous Resistance and Contributing Factors
The frequency of spontaneous resistance (FOR) to this compound in S. aureus is considered high compared to many other antibiotics. mcmaster.canih.govnih.govprokaryotics.com This high frequency is likely attributable to the existence of at least two distinct classes of mutations that can confer resistance: loss-of-function mutations in the non-essential early WTA biosynthesis genes (tarO and tarA) and mutations in the target gene (tarG). nih.govasm.org The presence of these alternative resistance pathways increases the probability of spontaneous resistant mutants emerging within a bacterial population.
However, the contribution of ΔtarO and ΔtarA mutants to this compound resistance can be mitigated in the presence of beta-lactam antibiotics like oxacillin. nih.govprokaryotics.com Combining this compound with beta-lactams has been shown to suppress the development of this compound-resistant mutants and reduce the frequency of resistance. asm.orgnih.govresearchgate.net This suggests that combination therapy can be a strategy to manage the high spontaneous resistance frequency observed with this compound alone.
Interplay of Metabolic Reprogramming with this compound Resistance
Metabolic reprogramming can also play a role in S. aureus resistance to various antibiotics, including this compound. Studies have shown that mutations affecting central metabolic pathways can influence antibiotic susceptibility. plos.orgbiorxiv.orgnih.govbiorxiv.orgnih.gov For example, a mutation in the pgl gene, which encodes an enzyme in the pentose phosphate pathway, has been shown to increase resistance to this compound, as well as other antibiotics like fosfomycin and vancomycin, in MRSA. plos.orgbiorxiv.orgnih.govbiorxiv.orgnih.gov
Metabolic profiling of the pgl mutant revealed extensive metabolic reprogramming, including increased flux to glycolysis, the TCA cycle, and precursors for cell envelope synthesis. plos.orgbiorxiv.orgnih.govnih.gov This metabolic shift was associated with altered cell envelope characteristics, such as a thicker cell wall and reduced levels of lipoteichoic acids (LTAs). plos.orgbiorxiv.orgnih.govnih.gov These changes in cell envelope composition and structure, driven by metabolic reprogramming, can impact the effectiveness of antibiotics targeting cell wall synthesis, such as this compound. plos.orgbiorxiv.orgnih.govnih.gov The increased resistance to this compound in the pgl mutant highlights a complex interplay between central metabolism, cell envelope biogenesis, and antibiotic resistance.
Data Table: Genetic Mutations Conferring this compound Resistance
Gene | Type of Mutation | Effect on WTA Synthesis | Impact on this compound Resistance | References |
tarO | Loss-of-function | Abolished (early step) | Confers resistance (bypass) | asm.orgnih.govnih.govprokaryotics.comasm.org |
tarA | Loss-of-function | Abolished (early step) | Confers resistance (bypass) | asm.orgnih.govnih.govprokaryotics.comasm.org |
tarG | Amino acid substitution | Reduced/Altered function | Confers resistance (target mod) | nih.govacs.org |
Structure-activity Relationship Sar and Medicinal Chemistry Development
Optimization of Potency from Lead Compounds (e.g., 1835F03 to Targocil)
This compound was developed through a structure-activity relationship study focused on optimizing the lead compound 1835F03. mdpi.comnih.govtdl.org 1835F03 was identified as a small molecule inhibitor of Staphylococcus aureus wall teichoic acid (WTA) biosynthesis, targeting the TarG subunit of the TarGH ABC transporter responsible for exporting WTA to the cell surface. nih.govresearchgate.netnih.govarvojournals.org
A rapid, parallel, solution-phase synthesis approach was employed to generate a library of analogs based on the 1835F03 structure. nih.govtdl.org This systematic exploration provided detailed information about the structure-activity relationships, ultimately leading to the identification of this compound. nih.govtdl.org this compound is described as a derivative or analog of 1835F03 engineered for greater activity. asm.orgmedchemexpress.com
Structural differences between this compound and 1835F03 include a 2,3-dimethoxy substitution in the quinoline moiety of this compound and a 4-chloro substitution at its terminal benzene ring. mdpi.com This optimization resulted in a significant increase in potency. This compound demonstrated antimicrobial activity against S. aureus with a minimum inhibitory concentration (MIC) value of 0.3 µM, which was reported to be 12 times lower than that of 1835F03. mdpi.com Studies comparing the efficacy of these compounds against clinical isolates of both methicillin-susceptible S. aureus (MSSA) and MRSA showed that this compound exhibited better activity than 1835F03. asm.org For instance, the MIC90 for 1835F03 against MSSA keratitis isolates was 8 µg/ml and >32 µg/ml for MRSA keratitis isolates, while the MIC90 for this compound was 2 µg/ml for both MSSA and MRSA isolates. asm.orgnih.gov
The target analysis with this compound-resistant mutants confirmed that this compound shares the same target, TarG, as 1835F03. mdpi.comnih.gov
Here is a table summarizing the comparative activity of 1835F03 and this compound:
Compound | Target | MIC against S. aureus (µM) | MIC90 against MSSA Keratitis Isolates (µg/ml) | MIC90 against MRSA Keratitis Isolates (µg/ml) |
1835F03 | TarG | Not specified (higher than this compound) | 8 nih.gov | >32 nih.gov |
This compound | TarG | 0.3 mdpi.com | 2 asm.orgnih.gov | 2 asm.orgnih.gov |
Rational Design and Synthesis of this compound Derivatives (e.g., this compound-II)
The success in optimizing 1835F03 to this compound led to further exploration of this compound derivatives through rational design and synthesis. One such derivative is known as this compound-II. invivochem.comasm.orgnih.gov
This compound-II is also identified as an inhibitor of the TarGH ABC transporter, the same target as this compound. invivochem.comasm.orgnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net While this compound targets the TarG subunit, this compound-II is reported to target the TarH subunit of TarGH. asm.orgnih.gov this compound-II functions by blocking ATP hydrolysis, a crucial process for the transporter's function, by binding to allosteric sites within the transmembrane (TM) domain. invivochem.commedchemexpress.comapexbt.com Structural studies using cryo-electron microscopy (cryo-EM) have provided insights into the binding mechanism of this compound-II to S. aureus TarGH. researchgate.netresearchgate.netacs.org These studies indicate that this compound-II binds to the extracellular dimerization interface of TarG, potentially mimicking a flipped but not yet released substrate. researchgate.netresearchgate.net This binding induces conformational changes that affect the TarH active site, optimizing the D-loop for ATP hydrolysis and suggesting a jammed ATPase cycle as the basis of inhibition. researchgate.netresearchgate.net
This compound-II has demonstrated antibacterial activity. invivochem.commedchemexpress.comapexbt.com It has an IC50 value of 137 nM against the ABC transporter. invivochem.commedchemexpress.com The synthesis of this compound-II can be achieved through a multi-step process involving the condensation of a 4-chlorophenyl-substituted chromene with an L-proline residue. ontosight.ai
Strategies for Improving Pharmacological Properties through Analog Synthesis
The development of this compound and its derivatives highlights strategies employed to improve the pharmacological properties of WTA biosynthesis inhibitors. A key strategy involves the systematic synthesis and evaluation of analogs to define structure-activity relationships. This approach, as seen in the optimization of 1835F03 to this compound, allows for the identification of structural modifications that enhance potency. nih.govtdl.orgnih.gov
Improving activity against a broader range of clinical isolates, including MRSA, is a crucial aspect of analog synthesis. The improved MIC values of this compound compared to 1835F03 against MRSA keratitis isolates exemplify this. asm.orgnih.gov
Another strategy involves designing analogs that maintain the desired target specificity while potentially improving other pharmacological attributes such as reduced toxicity or altered cellular uptake. While the provided information does not detail specific analog synthesis strategies solely focused on improving properties beyond potency and target engagement for this compound itself, the development of this compound-II, which targets a different subunit (TarH) of the same transporter (TarGH), represents a strategy of exploring related targets within the same pathway to potentially identify compounds with improved characteristics. asm.orgnih.gov
Furthermore, research into the interaction of WTA inhibitors with other antibiotics, such as the observed synergy between this compound and methicillin, suggests that analog synthesis could also aim to develop compounds that enhance the efficacy of existing treatments, particularly against resistant strains. asm.orgresearchgate.netresearchgate.net The ability of this compound to inhibit intracellular bacteria in the presence of human corneal epithelial cells better than vancomycin also points towards the potential for developing analogs with improved penetration into host cells. asm.orgnih.gov
Preclinical Evaluation and Translational Significance
Efficacy Assessment in In Vivo Infection Models (e.g., mouse models)
Preclinical evaluation of Targocil has included assessment in in vivo infection models, such as mouse models. Studies involving TarG inhibitors, including this compound, have been conducted using a mouse infection model involving intraperitoneal challenge with MRSA leading to kidney colonization. In this model, this compound administered subcutaneously at a dose of 200 mg/kg three times daily did not significantly reduce the bacterial burden after 24 hours of treatment compared to the vehicle control group. asm.org However, TarG inhibitors, which include this compound, have demonstrated in vivo efficacy when combined with imipenem in treating animal MRSA infections. asm.org this compound has also been noted to potentiate the activity of beta-lactam antibiotics in a mouse infection model, where factors like impaired bacterial fitness and loss of virulence may enhance the synergistic effect. researchgate.net
Evaluation of Safety Profiles in Preclinical Studies
Preclinical studies have included the evaluation of this compound's safety profiles, focusing on its toxicity to mammalian cells and its hemolytic activity. medchemexpress.comcore.ac.ukresearchgate.net
Concentration- and Exposure-Time-Dependent Toxicity Profiles in Mammalian Cells (e.g., corneal epithelial cells)
Studies have investigated the toxicity of this compound in mammalian cells, particularly human corneal epithelial cells (HCECs). This compound exhibited minimal toxicity at concentrations close to its minimum inhibitory concentration (MIC). medchemexpress.comnih.gov However, increased toxicity was observed at higher concentrations and with longer exposure times. medchemexpress.comnih.gov For instance, at a concentration of 5 µg/mL, this compound showed little toxicity for HCECs even after 24 hours of exposure. medchemexpress.com In contrast, a concentration of 40 µg/mL demonstrated toxicity at all tested time points. medchemexpress.com This indicates a concentration- and exposure-time-dependent toxicity profile in HCECs. medchemexpress.com Toxic effects were generally seen only at concentrations exceeding five times the MIC values. medchemexpress.com Despite this, a concentration of 10 µg/mL significantly altered the viability of epithelial cells, and the MIC in serum was approximately 8 µg/mL. medchemexpress.com The margin between non-toxic and effective drug concentrations at 24 hours has been described as small, but potentially clinically acceptable for topical ocular use. medchemexpress.com
Assessment of Hemolytic Activity
Assessment of this compound's hemolytic activity has been conducted using human red blood cells. When tested at a concentration of 50 µg/mL, this compound treatment resulted in a low percentage of hemoglobin release (3.96%), which was comparable to the control using 1% DMSO (3.95%). medchemexpress.com This finding suggests that the observed low-level toxicity of this compound does not appear to be a result of membrane damage leading to permeability for hemoglobin. medchemexpress.com
Current Status in Drug Development Pipeline
As of recent reports, this compound is being evaluated in preclinical trials for the treatment of MRSA infections by a research team at Harvard University.
Potential for Topical Applications (e.g., Ocular Infections)
The activity of this compound against Staphylococcus aureus isolates from human keratitis, including both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC90 values of 2 µg/mL for both strains, highlights its potential for treating ocular infections. medchemexpress.comnih.gov this compound's ability to inhibit intracellular bacteria in the presence of human corneal epithelial cells to a greater extent than vancomycin further supports its potential for topical ocular applications. medchemexpress.comnih.gov While the margin between non-toxic and effective concentrations in HCECs at 24 hours is noted as small, it has been suggested that it could still be clinically acceptable if these compounds are used topically in ocular infections. medchemexpress.com
Advanced Methodologies in Targocil Research
High-Throughput Screening Platforms for Inhibitor and Antagonist Discovery
High-throughput screening (HTS) platforms have played a significant role in the discovery of Targocil and related WTA inhibitors. One approach involves whole-cell screening against wild-type S. aureus and strains with deletions in early WTA pathway genes, such as ΔtarO. prokaryotics.com Compounds that inhibit the growth of the wild-type strain but show reduced activity or allow growth in the ΔtarO mutant are predicted to target late-stage WTA synthesis, similar to this compound's mechanism. prokaryotics.com
Another application of HTS in this compound research involves screening for antagonists of this compound's activity. pnas.orgacs.orgbrownlab.ca This method exploits the known genetic interactions within the WTA biosynthetic pathway, where inhibiting early steps can suppress the lethality caused by inhibiting late steps like TarG. pnas.org By screening libraries of compounds for those that restore growth in the presence of a lethal concentration of this compound, researchers can identify inhibitors of different targets in the cell wall biogenesis pathway, including those involved in the early stages of WTA synthesis or other essential processes like undecaprenyl diphosphate synthase (UppS). pnas.orgacs.orgbrownlab.ca For example, a screen of 1,600 off-patent FDA-approved molecules identified 68 potentially antagonistic interactions with this compound, with 62 confirmed upon dose-response analysis. pnas.org
Whole-Genome Sequencing in Mapping Drug Resistance Mutations
Whole-genome sequencing (WGS) is a powerful tool used to identify genetic mutations that confer resistance to antibacterial compounds like this compound. By selecting for spontaneous resistant mutants and sequencing their genomes, researchers can pinpoint the genes and specific mutations responsible for resistance. nih.govpnas.org
In the context of this compound, WGS analysis of resistant S. aureus strains has revealed mutations primarily in genes involved in WTA biosynthesis. nih.govpnas.org Notably, mutations in tarG, the direct target of this compound, have been identified, leading to amino acid substitutions that likely interfere with this compound binding or TarG function. nih.gov Additionally, resistance can arise from loss-of-function mutations in tarO or tarA, genes encoding enzymes involved in earlier, non-essential steps of WTA synthesis. nih.govprokaryotics.com These mutations effectively bypass the requirement for the TarGH transporter, thus conferring resistance to this compound. nih.govprokaryotics.com
An example of WGS findings in this compound resistance research includes the identification of multiple independent tarG amino acid substitution mutations in resistant MRSA strains. nih.gov
Structural Biology Techniques (e.g., Cryo-EM) for Target-Inhibitor Complex Analysis
Structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have been instrumental in determining the molecular basis of this compound's interaction with its target, TarGH. Cryo-EM allows for the visualization of protein structures at high resolution, providing insights into the binding site of inhibitors and the conformational changes that occur upon binding. pdbj.orgasm.orgnih.govresearchgate.netmcmaster.canih.gov
A 3.9-Å resolution cryo-EM structure of a homolog of S. aureus TarGH from Alicyclobacillus herbarius has been reported. pdbj.orgasm.orgnih.gov This structure, in an ATP-free and inward-facing conformation, allowed researchers to decode the binding site and inhibitory mechanism of this compound. pdbj.orgasm.orgnih.gov Further studies using cryo-EM on S. aureus TarGH bound to this compound-II (a related inhibitor) and AMP-PNP (a non-hydrolyzable ATP analog) provided a 2.9 Å resolution structure, revealing the this compound-II binding site at the extracellular portion of the TarG dimerization interface. researchgate.net These structural analyses help explain how this compound and its analogs interfere with TarGH function and provide a structural platform for the rational design and optimization of new inhibitors. pdbj.orgasm.orgnih.govresearchgate.netnih.gov
Transcriptomic and Proteomic Profiling of Bacterial Responses to this compound Treatment
Transcriptomic and proteomic profiling techniques are used to study the global molecular response of bacteria to antibiotic treatment, including exposure to this compound. Transcriptomics involves analyzing changes in gene expression levels, while proteomics focuses on alterations in protein abundance and modification. nih.govscienceasia.orgrna-seqblog.com
Studies using transcriptomic profiling have shown that this compound treatment induces the cell wall stress stimulon in S. aureus. researchgate.netnih.gov This indicates that the bacteria recognize this compound's interference with cell wall synthesis and activate a coordinated response to counteract the stress. researchgate.netnih.gov Transcriptomic data has also revealed that this compound treatment can reduce the expression of certain virulence genes in S. aureus. researchgate.netnih.gov
Proteomic profiling can complement transcriptomic data by providing information on the functional consequences of gene expression changes. While the provided search results specifically mention proteomic profiling in the context of bacterial responses to antibiotics in general and comparisons between MRSA and MSSA strains nih.govfrontiersin.orgpeerj.comomicsdi.org, direct detailed findings of proteomic profiling specifically in response to this compound treatment were not explicitly detailed in the snippets. However, the principle involves analyzing the cellular proteome after this compound exposure to identify proteins that are up- or down-regulated or modified, providing insights into the affected pathways and resistance mechanisms.
Chemical Biology and Genetic Approaches for Mechanism of Action Elucidation
Chemical biology and genetic approaches are powerful tools for elucidating the mechanism of action (MOA) of antibacterial compounds like this compound. Chemical biology often involves using small molecules as probes to perturb biological systems and study the resulting effects. Genetic approaches, such as mutant analysis and genetic screens, help link specific genes and proteins to the observed phenotypic effects of a compound. mdpi.compnas.org
The discovery and characterization of this compound itself exemplify a chemical biology approach, where a compound identified through screening was used to probe the WTA synthesis pathway. prokaryotics.com Genetic analysis, including the isolation and characterization of this compound-resistant mutants, was crucial in identifying TarG as its molecular target. nih.govprokaryotics.com As mentioned in section 8.2, resistance mutations in tarG, tarO, and tarA provided strong genetic evidence for this compound's MOA and the compensatory mechanisms bacteria employ. nih.govprokaryotics.com
Furthermore, genetic screens for suppressors or enhancers of this compound activity can reveal functionally interacting genes and pathways, providing deeper insights into the cellular processes affected by this compound. pnas.org For instance, screens for antagonists of this compound led to the identification of inhibitors targeting UppS, highlighting the interconnectedness of WTA and peptidoglycan synthesis. pnas.orgacs.orgbrownlab.ca Antisense RNA technology, a genetic approach, can also be used to reduce the expression of essential genes to predict the MOA of a compound by observing altered sensitivity in these knockdown strains. mdpi.com
Future Research Directions and Therapeutic Prospects
Elucidating Undetermined Mechanisms of Intracellular Penetration
Research indicates that targocil can effectively inhibit the growth of Staphylococcus aureus internalized within human corneal epithelial cells (HCECs) asm.org. This suggests that the compound possesses the ability to penetrate eukaryotic cells asm.org. However, the precise mechanism by which this compound crosses the eukaryotic cell membrane remains undetermined asm.org. Studies have shown that this penetration is not inhibited by cytoplasmic proteins asm.org. Understanding the specific pathways or mechanisms involved in this compound's intracellular uptake into host cells is crucial. This knowledge could inform strategies to optimize its delivery to intracellular bacterial reservoirs, potentially enhancing its efficacy against infections where pathogens reside within host cells. Research into the factors influencing this penetration, such as passive diffusion, active transport, or endocytosis, similar to investigations conducted for other antibiotic classes like macrolides and quinolones, is warranted nih.gov.
Further Characterization of this compound's Effects on Bacterial Virulence Factor Expression
This compound has been shown to significantly downregulate the expression of numerous virulence factors in Staphylococcus aureus nih.govresearchgate.netnih.gov. These include genes involved in capsule synthesis and the dltABCD operon, which is associated with the D-alanylation of teichoic acids and contributes to resistance against cationic antimicrobial peptides and host defense mechanisms nih.govresearchgate.netnih.gov. The inhibition of WTA biosynthesis by this compound also leads to the attenuation of virulence-related phenotypes, such as reduced adhesion to host cells asm.orgharvard.edu. Furthermore, the impact on virulence factor expression is linked to the induction of the cell wall stress stimulon and potential disruption of regulatory factors like SigB, which is associated with osmotic stress responses and virulence factor production nih.govresearchgate.netresearchgate.net. Future research should aim for a more comprehensive characterization of the full spectrum of virulence factors affected by this compound treatment and the detailed molecular mechanisms underlying this downregulation. Investigating the long-term effects of this compound exposure on virulence factor expression and the potential for bacteria to develop compensatory mechanisms to restore virulence would also be valuable.
Exploring Broader Antimicrobial Spectrum Beyond Staphylococcus aureus to Other Gram-Positive Pathogens
Current research on this compound has primarily focused on its activity against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains nih.govresearchgate.netnih.govnih.govprokaryotics.combohrium.comasm.orgharvard.edu. As a WTA biosynthesis inhibitor targeting TarG, its mechanism of action is relevant to other Gram-positive bacteria, as WTAs are a common component of their cell walls researchgate.netnih.govresearchgate.netresearchgate.net. While the specific structure and biosynthesis of WTAs can vary among different Gram-positive species, the TarGH transporter system is conserved in many. Therefore, exploring the antimicrobial spectrum of this compound against a wider range of Gram-positive pathogens beyond S. aureus is a critical future research direction researchgate.net. This includes investigating its efficacy against clinically significant bacteria such as Enterococcus species, Streptococcus species, and others that rely on WTA for cell wall integrity, division, or virulence. Determining the minimum inhibitory concentrations (MICs) and evaluating the activity of this compound against diverse collections of these pathogens is necessary to assess its potential for broader clinical application.
Development of Strategies to Mitigate High Frequency of Resistance in vivo
A significant challenge associated with this compound is the observed high frequency of resistance that arises in vitro nih.govprokaryotics.comasm.orgharvard.edunih.gov. Resistance to this compound primarily occurs through mutations that either eliminate or alter the target (TarG) or bypass the inhibited pathway by disrupting earlier steps in WTA biosynthesis, such as mutations in tarO or tarA nih.govnih.govprokaryotics.comasm.orgnih.gov. While tarO/A-null mutants are often attenuated in virulence, the emergence of resistance remains a concern for potential therapeutic use asm.org. Research into strategies to mitigate the development of resistance in vivo is crucial. Combination therapy approaches, particularly with beta-lactam antibiotics, have shown promise in suppressing the emergence of certain resistance mechanisms, such as the tarO/A-null mutants nih.govnih.govprokaryotics.comresearchgate.net. Further investigation into optimal drug combinations, dosing regimens, and the underlying mechanisms of synergy is needed. Additionally, exploring novel approaches to prevent or overcome resistance, such as identifying compounds that target alternative pathways essential in resistant strains or developing strategies to prevent the selection of resistant mutants, is vital.
Q & A
Q. What is the molecular mechanism by which Targocil inhibits TarO (O-glycosylase) in MRSA?
- Methodological Answer : To investigate this compound’s mechanism, researchers employ cryo-electron microscopy (cryo-EM) to resolve TarO’s structural changes upon this compound binding . Biochemical assays (e.g., enzyme activity inhibition assays under varying inducer concentrations) and molecular dynamics simulations are used to validate binding interactions and conformational shifts . These methods collectively elucidate how this compound disrupts cell wall synthesis in MRSA.
Q. What experimental models are suitable for assessing this compound’s antibacterial efficacy?
- Methodological Answer : Standardized in vitro models include minimum inhibitory concentration (MIC) assays using MRSA strains, coupled with time-kill curve analyses to evaluate bactericidal kinetics . In vivo models (e.g., murine infection studies) assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. Ensure strains are genetically characterized (e.g., SCCmec typing) to contextualize resistance mechanisms .
Q. How can researchers validate this compound’s specificity for TarO versus off-target bacterial enzymes?
- Methodological Answer : Use competitive binding assays with labeled this compound derivatives and recombinant TarO. Off-target profiling via proteome-wide affinity pulldown experiments identifies non-specific interactions . Structural alignment tools (e.g., DALI) compare TarO’s binding pockets to homologous enzymes to predict cross-reactivity .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across MRSA strains be resolved?
- Methodological Answer : Conduct systematic reviews to aggregate strain-specific MIC data, stratifying results by genetic markers (e.g., mecA mutations) . Follow PRISMA guidelines for meta-analysis. Experimental validation should include isogenic strain pairs (wild-type vs. mutant) to isolate resistance determinants .
Q. What computational strategies optimize this compound derivatives for enhanced TarO inhibition?
- Methodological Answer : Employ structure-based drug design (SBDD) using cryo-EM-derived TarO-Targocil complexes. Molecular docking (e.g., AutoDock Vina) screens derivative libraries for improved binding affinity. Free energy perturbation (FEP) calculations quantify ΔΔG values for key residues . Validate top candidates via in vitro enzyme inhibition assays .
Q. How should researchers design assays to address this compound’s variability in cellular uptake?
- Methodological Answer : Use fluorescently tagged this compound analogs (e.g., BODIPY conjugates) with live-cell imaging to quantify intracellular accumulation. Compare uptake kinetics across MRSA strains with differing membrane permeability (e.g., via lipoteichoic acid composition analysis) . Pair with LC-MS/MS to measure intracellular drug concentrations .
Q. What methodologies identify synergistic combinations of this compound with β-lactams or other antibiotics?
- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Transcriptomic profiling (RNA-seq) post-Targocil exposure identifies pathways sensitized to β-lactams. Validate synergies in biofilm models using confocal microscopy and viability staining .
Data Analysis and Interpretation
Q. How can researchers reconcile discrepancies between in silico predictions and in vitro results for this compound derivatives?
- Methodological Answer : Reassess force field parameters in molecular dynamics simulations to improve accuracy. Cross-validate docking poses with experimental data (e.g., X-ray crystallography or mutagenesis studies). Use Bayesian statistics to quantify uncertainty in computational models .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals. For heterogeneous datasets (e.g., strain-specific responses), apply mixed-effects models to account for variability .
Ethical and Methodological Rigor
Q. How can researchers ensure reproducibility in this compound-related studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., cryo-EM maps in EMDB) and protocols in public repositories . Use standardized MRSA strains from repositories like ATCC. Pre-register experimental designs on platforms like OSF to mitigate bias .
Q. What frameworks guide the prioritization of this compound research gaps?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies. For example, prioritize studies on this compound’s efficacy in persister cells (novelty) or its synergy with immunomodulators (relevance to host-pathogen interactions) .
Integration with Broader Research Context
Q. How can multi-omics approaches enhance understanding of this compound’s impact on MRSA physiology?
Q. What role does citation searching play in systematic reviews of this compound literature?
- Methodological Answer : Use backward/forward citation chasing (e.g., via Web of Science) to identify seminal studies and emerging trends. Tools like CitationChaser automate this process, ensuring comprehensive coverage of preclinical and clinical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.